2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N,3-dimethylbutanamide
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Overview
Description
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N,3-dimethylbutanamide is a complex organic compound with significant potential in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and a butanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N,3-dimethylbutanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-benzylpiperidine with a suitable amine and a butanamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-((S)-1-benzylpiperidin-2-yl)methyl)-N,3-dimethylbutanamide
- 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide
- 2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide
Uniqueness
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N,3-dimethylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its piperidine ring and benzyl group make it particularly versatile for various synthetic and research applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H31N3O |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)21(3)14-17-11-7-8-12-22(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17-18H,7-8,11-14,20H2,1-3H3 |
InChI Key |
NGDOIPZWTZBHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N |
Origin of Product |
United States |
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